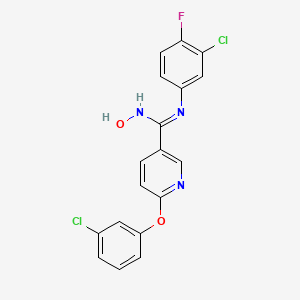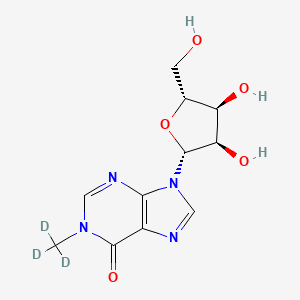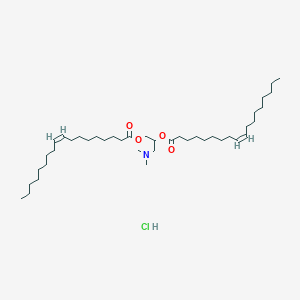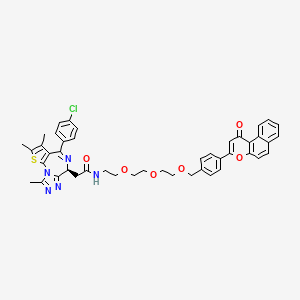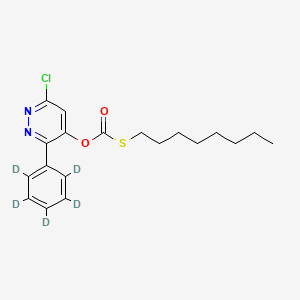
Pyridate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridate-d5 is a deuterated form of pyridate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms makes it an excellent probe for studying molecular structures and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridate-d5 is synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves the reaction of pyridine vapor with heavy water (D2O) under the influence of a palladium catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction is carefully monitored to maintain the desired isotopic purity, which is crucial for its applications in analytical chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide-d5.
Reduction: It can be reduced to form dihydropyridine-d5 derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxide-d5
Reduction: Dihydropyridine-d5 derivatives
Substitution: Various substituted pyridine-d5 derivatives
Wissenschaftliche Forschungsanwendungen
Pyridate-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of pyridate-d5 is primarily related to its role as an NMR probe. The deuterium atoms in this compound provide distinct signals in NMR spectroscopy, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, providing insights into the structure and dynamics of complex systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-d5: Another deuterated form of pyridine, used similarly in NMR spectroscopy.
Pyridazine-d5: A deuterated form of pyridazine, used in similar analytical applications.
Pyridazinone-d5: A deuterated form of pyridazinone, employed in various chemical and biological studies
Uniqueness
Pyridate-d5 is unique due to its specific structure and the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy. Its high isotopic purity and stability make it an invaluable tool in analytical chemistry and related fields .
Eigenschaften
Molekularformel |
C19H23ClN2O2S |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
[6-chloro-3-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-4-yl] octylsulfanylformate |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3/i7D,8D,9D,11D,12D |
InChI-Schlüssel |
JTZCTMAVMHRNTR-ZZQOZVHYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NN=C(C=C2OC(=O)SCCCCCCCC)Cl)[2H])[2H] |
Kanonische SMILES |
CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


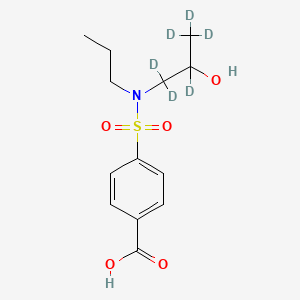

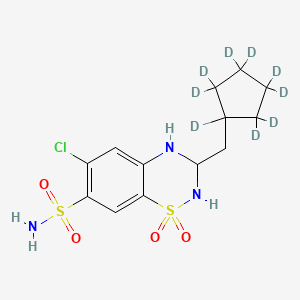
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

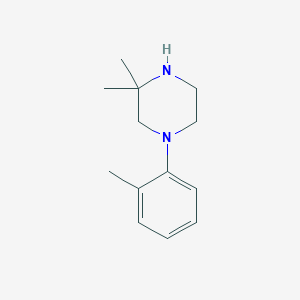
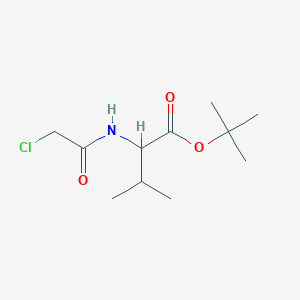
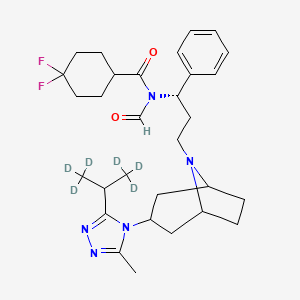
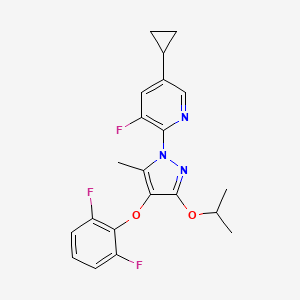
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
